molecular formula C21H28N6O5 B2561901 7-(2-hydroxy-3-phenoxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 510717-28-9

7-(2-hydroxy-3-phenoxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2561901
CAS No.: 510717-28-9
M. Wt: 444.492
InChI Key: WUDKCCFBFREMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-hydroxy-3-phenoxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O5 and its molecular weight is 444.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Activity

Research on similar purine derivatives has shown promising cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. Compounds structurally related to the one have been found to possess significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias, as well as hypotensive effects. This suggests potential applications in the development of cardiovascular drugs (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

Derivatives of theophylline and theobromine, which share a purine scaffold with the compound , have been evaluated for their antihistaminic activity. Some of these derivatives showed potent inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential use in the treatment of allergic reactions (Pascal et al., 1985).

Antimicrobial Activity

A study on purine linked piperazine derivatives aimed at identifying new inhibitors of Mycobacterium tuberculosis highlights the antimicrobial potential of these compounds. The designed molecules targeted MurB, disrupting the biosynthesis of peptidoglycan and exerting antiproliferative effects, suggesting their utility in combating tuberculosis (Konduri et al., 2020).

Antitumor and Vasodilatory Activities

Synthesis and evaluation of xanthene derivatives, including those with a piperazine-acetyl moiety, have been conducted for their antiasthmatic and vasodilatory activities. These compounds, by virtue of their structural features, demonstrated significant vasodilator activity, alongside a potential for antiasthmatic drug development (Bhatia et al., 2016).

Luminescent Properties and Photo-induced Electron Transfer

Studies on naphthalimide derivatives with a piperazine substituent revealed their luminescent properties and the capability for photo-induced electron transfer (PET). This suggests applications in the development of fluorescent probes and materials for optical devices (Gan et al., 2003).

Properties

IUPAC Name

8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O5/c1-24-18-17(19(30)23-21(24)31)27(13-15(29)14-32-16-5-3-2-4-6-16)20(22-18)26-9-7-25(8-10-26)11-12-28/h2-6,15,28-29H,7-14H2,1H3,(H,23,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDKCCFBFREMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.